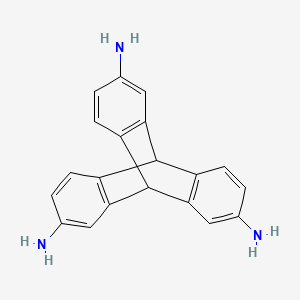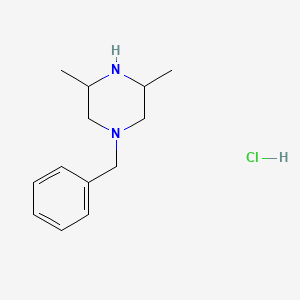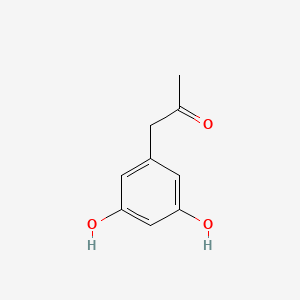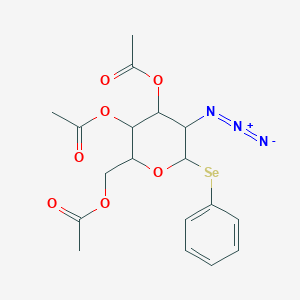
Oxoflaccidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoflaccidin is a naturally occurring antibiotic with the chemical formula C16H12O5 and a molecular weight of 284.26 g/mol . It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria . The compound is structurally classified as a phenanthropyrone derivative and is primarily used to treat infections caused by susceptible bacteria .
Preparation Methods
Oxoflaccidin is typically obtained through a fermentation process involving specific fungi that produce the compound naturally . The extraction process involves isolating the compound from the fungal culture, followed by purification and crystallization to obtain pure this compound . Industrial production methods also rely on fermentation, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxoflaccidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or methoxylated derivatives .
Scientific Research Applications
Oxoflaccidin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenanthropyrone derivatives and their chemical properties.
Biology: this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: The compound is used in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: This compound is used in the pharmaceutical industry for the development of new antibacterial agents
Mechanism of Action
Oxoflaccidin exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Oxoflaccidin is similar to other phenanthropyrone derivatives such as isoflaccidinin and isothis compound. These compounds share a similar core structure but differ in their functional groups and specific chemical properties . This compound is unique in its strong antibacterial activity and its specific mechanism of action, which makes it particularly effective against Gram-positive bacteria .
Similar compounds include:
- Isoflaccidinin
- Isothis compound
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-3-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h4-6,17-18H,2-3H2,1H3 |
InChI Key |
TZJITRARICBXCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C1)CCC4=C3C(=CC(=C4)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride](/img/structure/B12305261.png)

![Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B12305282.png)
![methyl 2-(10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305284.png)






![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12305325.png)



